molecular formula C4H4BF3N2O2 B178273 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid CAS No. 1202054-12-3

5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid

Cat. No.: B178273
CAS No.: 1202054-12-3
M. Wt: 179.9 g/mol
InChI Key: XJZGCUKCAPHOBU-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid is a boronic acid derivative with the molecular formula C4H4BF3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further bonded to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid typically involves the reaction of 5-Trifluoromethyl-1H-pyrazole with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit selective inhibition against various cancer cell lines. For instance, one study synthesized multiple derivatives and tested their efficacy against colorectal cancer cells, demonstrating promising results in terms of potency and selectivity .

Mechanism of Action
The compound acts as a boronic acid, which can interact with biological targets such as proteasomes and kinases. This interaction is crucial for modulating cellular pathways involved in cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a suitable candidate for drug development .

Organic Synthesis

Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. The boronic acid functionality allows for the coupling with various electrophiles, leading to the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals .

Agrochemical Applications

Pesticide Development
Research indicates that derivatives of this compound can serve as intermediates in the synthesis of novel pesticides. These compounds have shown potential insecticidal and herbicidal properties, contributing to the development of more effective agricultural chemicals .

Case Study 1: Anticancer Activity

A study published in Nature Communications explored the anticancer properties of a series of pyrazole derivatives, including this compound. The results indicated that specific modifications to the pyrazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Organic Synthesis

In a research article from Journal of Organic Chemistry, researchers demonstrated the use of this compound in a multi-step synthesis of complex heterocycles. The study emphasized the efficiency and versatility of this boronic acid derivative in various coupling reactions, showcasing its utility in synthetic organic chemistry .

Data Tables

Application Area Details References
Medicinal ChemistryAnticancer activity against colorectal cancer; selective inhibition
Organic SynthesisUsed in Suzuki-Miyaura cross-coupling reactions; forms biaryl compounds
AgrochemicalsPotential intermediates for pesticides; insecticidal properties

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

    5-Methyl-1h-pyrazol-4-ylboronic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-Chloro-1h-pyrazol-4-ylboronic acid: Contains a chloro group instead of a trifluoromethyl group.

    5-Bromo-1h-pyrazol-4-ylboronic acid: Contains a bromo group instead of a trifluoromethyl group.

Uniqueness: 5-Trifluoromethyl-1h-pyrazol-4-ylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with specific biological targets, making it a valuable tool in various research applications .

Biological Activity

5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid (TFMPBA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, properties, and biological effects, particularly focusing on its antimicrobial and anticancer activities.

Synthesis and Properties

TFMPBA is synthesized through various methods involving the reaction of boronic acids with trifluoromethyl pyrazoles. The presence of the trifluoromethyl group significantly enhances the acidity and lipophilicity of the compound, which is crucial for its biological activity. The structure of TFMPBA allows it to interact with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

TFMPBA exhibits notable antimicrobial properties against several pathogens:

  • Candida albicans : Studies indicate that TFMPBA shows moderate antifungal activity against this common yeast pathogen. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit growth, although its potency may vary compared to established antifungal agents like Tavaborole .
  • Bacterial Activity : TFMPBA has been tested against both Gram-positive and Gram-negative bacteria. It demonstrated varying degrees of effectiveness:
    • Gram-positive bacteria : Higher susceptibility was observed, particularly against Staphylococcus aureus and Bacillus cereus, with MIC values lower than those for standard antibiotics like chloramphenicol.
    • Gram-negative bacteria : The compound showed less efficacy, indicating challenges in penetrating the outer membrane of these pathogens .
PathogenMIC (µg/mL)Activity Level
Candida albicans32Moderate
Bacillus cereus16Higher than Tavaborole
Escherichia coli128Low

Anticancer Activity

TFMPBA has also been evaluated for its anticancer potential:

  • Cell Line Studies : Research indicates that derivatives of TFMPBA exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed IC50 values as low as 0.98 µM against A549 cells .
  • Mechanism of Action : The mechanism involves inhibition of key signaling pathways such as c-Met and VEGFR-2, which are critical for tumor growth and metastasis. Western blot analyses have confirmed that TFMPBA derivatives can downregulate the expression of these proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Cell LineIC50 (µM)Mechanism
A5490.98c-Met inhibition
MCF-71.05VEGFR-2 inhibition
HeLa1.28Induction of apoptosis

Case Studies

  • Study on Antifungal Mechanism : A study demonstrated that TFMPBA acts by blocking leucyl-tRNA synthetase (LeuRS) in Candida albicans, similar to the action of benzoxaborole antifungals. This mechanism highlights its potential as a novel antifungal agent .
  • Anticancer Efficacy : Another research effort focused on the antiproliferative effects of TFMPBA derivatives on lung cancer cells. The findings revealed that these compounds not only inhibited cell growth but also triggered apoptosis through modulation of intracellular signaling pathways .

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BF3N2O2/c6-4(7,8)3-2(5(11)12)1-9-10-3/h1,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGCUKCAPHOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NN=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621819
Record name [5-(Trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202054-12-3
Record name [5-(Trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trifluoromethyl-1H-pyrazol-4-ylboronic acid
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